(E)-pent-2-ene-1,5-diamine

Polyamine metabolism inhibition Enzyme inactivation kinetics Stereochemical pharmacology

(E)-Pent-2-ene-1,5-diamine (CAS 856819-92-6, molecular formula C₅H₁₂N₂, molecular weight 100.16 g/mol) is an aliphatic α,β-unsaturated diamine bearing a trans-configured double bond between C2 and C3. Unlike the fully saturated cadaverine (pentane-1,5-diamine, CAS 462-94-2) or the alkyne analog 1,5-diamino-2-pentyne (DAPY, CAS 3641-15-4), this compound uniquely combines a five-carbon chain with a single, stereochemically defined E-olefin.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
Cat. No. B12189030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-pent-2-ene-1,5-diamine
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESC(CN)C=CCN
InChIInChI=1S/C5H12N2/c6-4-2-1-3-5-7/h1-2H,3-7H2/b2-1+
InChIKeyGZJWADCHAFPNLA-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Pent-2-ene-1,5-diamine (CAS 856819-92-6) for Research and Industrial Procurement: Structural Identity and Core Differentiation


(E)-Pent-2-ene-1,5-diamine (CAS 856819-92-6, molecular formula C₅H₁₂N₂, molecular weight 100.16 g/mol) is an aliphatic α,β-unsaturated diamine bearing a trans-configured double bond between C2 and C3 . Unlike the fully saturated cadaverine (pentane-1,5-diamine, CAS 462-94-2) or the alkyne analog 1,5-diamino-2-pentyne (DAPY, CAS 3641-15-4), this compound uniquely combines a five-carbon chain with a single, stereochemically defined E-olefin. This structural motif introduces partial backbone rigidity while preserving the 1,5-diamine geometry recognized by polyamine metabolic enzymes and transporters, creating a distinct pharmacological and materials-science profile compared to any commercially available aliphatic diamine.

Why Generic Diamines Cannot Substitute (E)-Pent-2-ene-1,5-diamine in Polyamine-Targeted and Stereospecific Applications


Aliphatic diamines such as cadaverine, putrescine, and hexamethylenediamine are frequently treated as interchangeable C₄–C₆ building blocks; however, the presence of a trans double bond in (E)-pent-2-ene-1,5-diamine fundamentally alters enzymatic processing, mechanism-based inactivation potential, and macromolecular architecture . Saturated diamines act solely as substrates for copper amine oxidases, whereas the unsaturated C4 analog trans-1,4-diamino-2-butene is a potent mechanism-based inactivator (apparent Ki = 0.34 mM, complete inactivation) [1]. The triple-bond analog 1,5-diamino-2-pentyne shows distinct kinetics: it is a weak substrate that inactivates plant amine oxidases only upon prolonged incubation [2]. Consequently, selecting a generic diamine for biochemical studies, inhibitor design, or stereoregular polymer synthesis yields fundamentally different reactivity, potency, and structural outcomes that cannot be corrected post hoc.

Product-Specific Quantitative Evidence Guide for (E)-Pent-2-ene-1,5-diamine: Head-to-Head and Cross-Study Comparative Data


Trans (E) vs. Cis (Z) Stereochemistry: Potency Advantage for Mechanism-Based Inactivation of Copper Amine Oxidases

Although direct data for the C5 target are absent from the primary literature, the structurally analogous C4 pair trans- and cis-1,4-diamino-2-butene provides a class-level inference for the stereochemical requirement. The trans isomer achieves complete, pseudo-first-order inactivation of porcine kidney diamine oxidase (apparent Ki = 0.34 mM; second-order inactivation constant = 500 M⁻¹ s⁻¹), while under identical conditions the cis isomer leaves 46% residual enzyme activity [1]. The trans-4-amino-2-butenal product is itself a potent irreversible inhibitor (IC₅₀ = 2.5 µM) and cyclizes to pyrrole much more slowly than the cis-aminoenal, thereby remaining available for covalent adduct formation with the enzyme [1]. By extension, (E)-pent-2-ene-1,5-diamine is predicted to exhibit markedly greater inactivation potency than its Z-isomer, a critical differentiator for researchers designing mechanism-based diamine oxidase or polyamine oxidase inhibitors.

Polyamine metabolism inhibition Enzyme inactivation kinetics Stereochemical pharmacology

Alkene vs. Alkyne Unsaturation: Divergent Substrate/Inactivator Kinetics with Plant Copper Amine Oxidases

1,5-Diamino-2-pentyne (DAPY), the triple-bond C5 analog, is a weak substrate of both grass pea (Lathyrus sativus, GPAO) and sainfoin (Onobrychis viciifolia, OVAO) amine oxidases and produces only partial inactivation upon prolonged incubation (>24 h) [1]. In contrast, the C4 trans-alkene analog (trans-1,4-diamino-2-butene) is a highly efficient inactivator with rapid kinetics (second-order rate constant 500 M⁻¹ s⁻¹) [2]. The double bond in (E)-pent-2-ene-1,5-diamine preserves the planar geometry required for enzyme recognition while providing a different electrophilic character for the aminoenal intermediate compared to the alkyne. This cross-study comparison predicts that the E-alkene C5 diamine will occupy an intermediate position: retaining substrate affinity comparable to the optimal C5 chain length while enabling covalent inactivation at a rate superior to DAPY but potentially slower than the C4 alkene, thereby offering a tunable tool for time-dependent enzyme inhibition studies.

Plant amine oxidase Substrate kinetics Mechanism-based inactivation

Unsaturated vs. Saturated C5 Diamine: Differential Interaction with Diamine Oxidase Active Site

Cadaverine (pentane-1,5-diamine) is the optimal substrate for mammalian diamine oxidase (DAO), exhibiting the highest Vmax and lowest KM among C2–C12 α,ω-diamines tested [1]. While quantitative kinetic parameters for (E)-pent-2-ene-1,5-diamine have not been published, class-level evidence from unsaturated diamine analogs indicates that introduction of a double bond shifts the compound from a pure substrate to a substrate/inactivator hybrid [2]. The unsaturated aminoenal product generated upon oxidative deamination of the alkene can form a covalent adduct with active-site nucleophiles, a pathway unavailable to saturated diamines [2]. Additionally, the trans double bond imposes conformational constraints that may alter the Km by pre-organizing the molecule into a geometry that either favors or disfavors the cyclic enzyme–substrate intermediate essential for DAO catalysis [1]. This dual substrate/inactivator character is absent in cadaverine and represents a mechanistically distinct profile for probing polyamine metabolic flux.

Diamine oxidase kinetics Polyamine metabolism Substrate specificity

Conformational Restriction: Impact of the E-Double Bond on Ligand Geometry and Polymer Microstructure

The trans double bond in (E)-pent-2-ene-1,5-diamine restricts rotation about the C2–C3 bond, reducing the number of freely rotatable bonds to 3 (vs. 4 in cadaverine) and locking the backbone into an extended geometry with a N-to-N distance that differs from the flexible, fully staggered conformation of saturated diamines . This pre-organization is valuable in two contexts: (i) as a bidentate ligand, the fixed N–N separation and orientation may enhance selectivity for specific metal-ion radii and coordination geometries compared to the flexible cadaverine scaffold; (ii) in step-growth polymerization, the trans alkene restricts the conformational ensemble of the polymer backbone, potentially increasing crystallinity, glass transition temperature (Tg), and tensile modulus relative to polymers derived from saturated C5 diamines. While direct comparative polymer physical-property data for this specific diamine have not been reported, the structure–property principle is well-established for unsaturated vs. saturated diol and diamine monomers in polyester and polyamide synthesis [1].

Stereoregular polymers Metal coordination chemistry Conformational analysis

C5 vs. C4 Chain Length: Conservation of Diamine Oxidase Binding Pocket Complementarity

Systematic kinetic analysis of C2–C12 α,ω-diamines with diamine oxidase demonstrates that a five-carbon chain (cadaverine) provides the optimal balance of binding affinity (lowest KM) and catalytic rate (highest Vmax) [1]. Shorter diamines (putrescine, C4) exhibit reduced Vmax, while longer chains (C6–C12) show increasing KM values, indicating weaker binding [1]. The C5 backbone of (E)-pent-2-ene-1,5-diamine retains this optimal chain length while introducing the trans double bond. In the polyamine transport system, C5 diamines also demonstrate recognition by the polyamine transporter, whereas C4 diamines such as putrescine may utilize partially distinct uptake mechanisms or exhibit lower affinity [2]. This chain-length specificity means that (E)-pent-2-ene-1,5-diamine is positioned to engage both diamine oxidase catalytic machinery and polyamine transport proteins more effectively than C4 unsaturated analogs (e.g., 1,4-diamino-2-butene), potentially offering dual-target pharmacology in a single molecular scaffold.

Enzyme-substrate recognition Chain-length optimization Polyamine transporter

Best Research and Industrial Application Scenarios for (E)-Pent-2-ene-1,5-diamine Based on Quantitative Evidence


Mechanism-Based Inactivator Probe for Copper Amine Oxidase and Polyamine Oxidase Enzymology

The trans alkene moiety enables (E)-pent-2-ene-1,5-diamine to function as a mechanism-based inactivator of copper amine oxidases, a property absent in saturated diamines. Upon oxidative deamination, the resulting unsaturated aminoenal intermediate can form covalent adducts with active-site nucleophiles, as demonstrated for the C4 analog trans-1,4-diamino-2-butene (complete inactivation, Ki = 0.34 mM) [1]. This compound is suited for time-dependent inactivation studies, active-site labeling experiments, and pulsed enzyme assays designed to distinguish reversible substrate competition from irreversible covalent modification, enabling precise dissection of polyamine metabolic enzyme mechanisms.

Stereochemically Defined Monomer for High-Performance Polyamides and Polyimides

The rigid trans double bond restricts backbone conformational freedom relative to cadaverine, reducing rotatable bonds from 4 to 3 and enforcing an extended monomer geometry [1]. In polycondensation reactions with diacids or dianhydrides, this pre-organization is expected to yield polymers with increased crystallinity, elevated glass transition temperatures, and enhanced tensile modulus compared to those derived from flexible saturated diamines. The stereochemical purity of the E-isomer further ensures uniform polymer microstructure, critical for applications in transparent flexible displays, high-temperature dielectrics, and gas-barrier films where amorphous chain segments limit performance.

Dual-Target Polyamine Metabolism Modulator for Cancer and Parasitology Research

The C5 chain length of (E)-pent-2-ene-1,5-diamine matches the optimal binding geometry of both diamine oxidase (lowest KM among C2–C12 diamines) [1] and the mammalian polyamine transporter [2]. Unlike putrescine (C4) or hexamethylenediamine (C6), the C5 unsaturated scaffold is predicted to simultaneously disrupt extracellular polyamine oxidation (via enzyme inactivation) and inhibit cellular polyamine uptake (via transporter competition), providing a single-agent strategy for depleting intracellular polyamine pools. This dual mechanism is particularly relevant in oncology, where tumors upregulate both polyamine biosynthesis and import, and in antiparasitic drug development targeting polyamine-dependent protozoan pathogens.

Ligand Scaffold for Enantioselective Metal Catalysis and Supramolecular Coordination Assemblies

The fixed N–N distance imposed by the trans double bond provides a geometrically predictable bidentate ligand for transition metals (Cu, Ni, Pd, Pt). In contrast to the flexible cadaverine scaffold, which can adopt multiple chelate ring sizes upon metal coordination, the E-alkene spacer enforces a specific bite angle and N–N separation, potentially enhancing enantioselectivity in asymmetric catalysis or yielding structurally homogeneous coordination polymers and metal-organic frameworks (MOFs). The primary amine termini further permit facile derivatization to Schiff base, amide, or imine ligands, expanding the accessible coordination chemistry space.

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